

The Epigenetic Modulator GSK-J4: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	<i>(S)-Boc-3-amino-4,4,4-trifluoro-butyrinic acid</i>
CAS No.:	1310680-43-3
Cat. No.:	B1394947

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An In-depth Exploration of the Properties, Mechanism, and Application of a Potent Histone Demethylase Inhibitor

Introduction: The Compound and a CAS Number Anomaly

In the landscape of chemical biology and drug discovery, precise identification of molecules is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for chemical substances. However, researchers investigating the compound associated with CAS number 1310680-43-3 will encounter a notable discrepancy. While some chemical supply catalogs attribute this number to the synthetic building block **(S)-Boc-3-amino-4,4,4-trifluoro-butyrinic acid**, a significant body of scientific literature and research-focused databases link it, likely through historical association or database error, to the potent and extensively studied epigenetic modulator, GSK-J4.

Given the vast and growing interest in epigenetic regulation for therapeutic development, this guide will focus exclusively on GSK-J4. It is a cell-permeable small molecule that has garnered

significant attention for its role as a selective inhibitor of histone demethylases. This document provides a comprehensive technical overview of GSK-J4, tailored for researchers, scientists, and drug development professionals. It will delve into its chemical properties, mechanism of action, biological effects, and practical experimental protocols, serving as a foundational resource for its application in the laboratory. It is important to note that the most consistently cited CAS number for GSK-J4 is 1373423-53-0, and its hydrochloride salt is often listed as 1797983-09-5[1][2]. Researchers are advised to use these numbers for precise identification and procurement.

Part 1: Chemical Identity and Physicochemical Properties of GSK-J4

GSK-J4 is the ethyl ester prodrug of GSK-J1, a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases.[3][4] The esterification of GSK-J1 to create GSK-J4 is a critical structural modification designed to mask the polar carboxylate group of the parent compound.[3][5] This significantly enhances its cell permeability, allowing it to effectively reach its intracellular targets. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze GSK-J4, releasing the active inhibitor, GSK-J1.[5]

The core structure of GSK-J4 features a pyridine and a pyrimidine ring system, contributing to its interaction with the active site of its target enzymes.

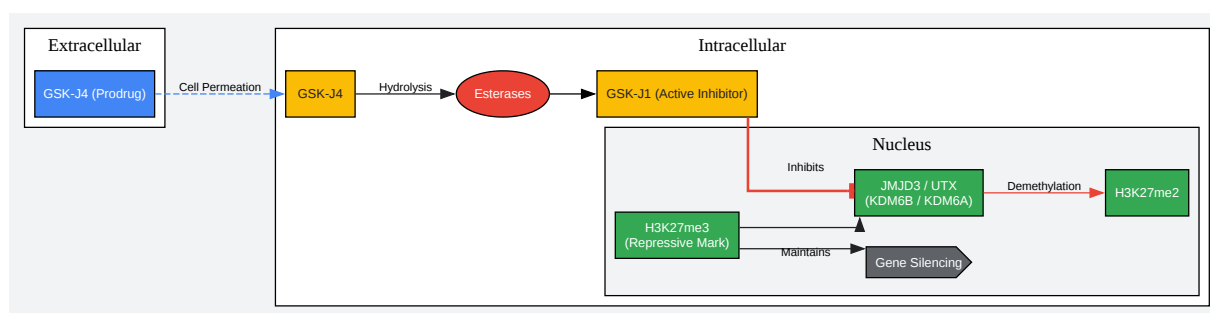
Property	Data	Reference(s)
IUPAC Name	ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate	[3]
Synonym(s)	Histone Lysine Demethylase Inhibitor VIII, GSK-J1 Pro-Drug, JMJD3 Inhibitor II	[6]
Molecular Formula	C ₂₄ H ₂₇ N ₅ O ₂	[3]
Molecular Weight	417.50 g/mol	[3]
CAS Number	1373423-53-0 (for base); 1797983-09-5 (for hydrochloride salt)	[1][3]
Appearance	Powder / Solid	
Purity	≥98% (typically by HPLC)	[6]
Solubility	Soluble in DMSO (to 100 mM) and Ethanol (to 100 mM)	
Storage	Store at room temperature as a solid. Store solutions at -20°C for up to one month.	[7]

Part 2: Mechanism of Action - Inhibition of H3K27 Demethylases

GSK-J4's biological activity stems from its intracellular conversion to GSK-J1, which is a potent and selective dual inhibitor of the H3K27me₃/me₂-demethylases JMJD3 (Jumonji Domain Containing 3, also known as KDM6B) and UTX (Ubiquitously Transcribed Tetratricopeptide Repeat, X-linked, also known as KDM6A).[8][9] These enzymes belong to the JmjC family of histone demethylases, which catalyze the removal of methyl groups from lysine residues on histone tails, a key process in epigenetic regulation.

Specifically, JMJD3 and UTX demethylate di- and tri-methylated lysine 27 on histone H3 (H3K27me_{2/3}).^[10] The H3K27me₃ mark is a canonical repressive epigenetic modification associated with gene silencing and the formation of heterochromatin.^[11] By inhibiting JMJD3 and UTX, GSK-J4 prevents the removal of this repressive mark, leading to an increase or preservation of global and gene-specific H3K27me₃ levels.^{[10][12]} This, in turn, maintains a transcriptionally repressive state at target gene loci, modulating cellular processes such as inflammation, differentiation, and proliferation.^{[2][11]}

The active form, GSK-J1, achieves its inhibitory effect by chelating the Fe(II) ion in the catalytic center of the demethylase and competing with the co-factor α -ketoglutarate, which are essential for the demethylation reaction.^[5]



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Caption: Mechanism of GSK-J4 action. The prodrug GSK-J4 enters the cell, is hydrolyzed to active GSK-J1, which then inhibits JMJD3/UTX, leading to the preservation of the H3K27me₃ repressive mark.

Part 3: Pharmacology, Therapeutic Potential, and Research Applications

The ability of GSK-J4 to modulate the epigenetic landscape has made it a valuable tool compound and a candidate for therapeutic development in several disease areas.

Anti-Cancer Properties

Aberrant epigenetic modifications are a hallmark of cancer.[11] The dysregulation of H3K27me3, in particular, is implicated in the progression of numerous malignancies. GSK-J4 has demonstrated anti-cancer effects across a range of models:

- Prostate Cancer: GSK-J4 reduces the proliferation of castration-resistant prostate cancer (CRPC) cells.[10]
- Non-Small Cell Lung Cancer (NSCLC): It has been shown to inhibit NSCLC cell growth, promote apoptosis, and prevent TGFβ1-induced epithelial-mesenchymal transition (EMT), invasion, and migration.[12]
- Leukemia and Glioma: The compound induces apoptosis and cell cycle arrest in acute myeloid leukemia cells and inhibits the proliferation of glioma cell lines.[2]
- Neuroblastoma: GSK-J4 can induce differentiation, endoplasmic reticulum stress, and apoptosis in neuroblastoma cells.[2]

The anti-tumor activity of GSK-J4 is often linked to its ability to suppress oncogenic gene expression programs by maintaining the H3K27me3 repressive state.[11]

Anti-Inflammatory Effects

JMJD3 is known to play a critical role in the inflammatory response, particularly in macrophages. GSK-J4 has been shown to attenuate the production of pro-inflammatory cytokines. For instance, it inhibits the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) in primary human macrophages with an IC₅₀ of approximately 9 μM.[8] This makes GSK-J4 a valuable tool for studying the epigenetic control of inflammation and a potential therapeutic for inflammatory and autoimmune disorders.[9]

Other Research Applications

- Diabetic Complications: Studies have shown that GSK-J4 can ameliorate kidney fibrosis in models of diabetic kidney disease, suggesting a role for H3K27 demethylation in this pathology.[13]

- **Cardiomyocyte Protection:** GSK-J4 has been found to protect cardiomyocytes from lipotoxicity-induced injury by preserving H3K27 methylation and reducing ferroptosis.[14]
- **Developmental Biology:** As a modulator of a key epigenetic mark, GSK-J4 is used to investigate the role of H3K27 demethylation in cell differentiation and development.[15]

Part 4: Experimental Protocols and Methodologies

The following sections provide standardized, step-by-step methodologies for common experiments involving GSK-J4.

Cellular Proliferation and Viability Assay

This protocol describes a typical experiment to assess the effect of GSK-J4 on the viability and proliferation of cancer cells using a colorimetric assay like AlamarBlue or CCK-8.

1. Cell Plating:

- Culture cells of interest (e.g., A549 NSCLC cells) under standard conditions (e.g., 37°C, 5% CO₂).
- Trypsinize and count the cells.
- Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
- Allow cells to adhere for 24 hours.

2. GSK-J4 Treatment:

- Prepare a stock solution of GSK-J4 (e.g., 10 mM in DMSO).
- Prepare serial dilutions of GSK-J4 in complete culture medium to achieve final desired concentrations (e.g., 0, 1, 2, 4, 8, 16, 32 µM).[12] The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GSK-J4.

- Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[12]

3. Viability Assessment:

- At the end of each time point, add 10 μ L of AlamarBlue or CCK-8 reagent to each well.[10]
- Incubate for 1-4 hours at 37°C, protected from light.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[12]

4. Data Analysis:

- Subtract the background absorbance (medium only).
- Normalize the absorbance values to the vehicle control (0 μ M GSK-J4) to determine the percentage of cell viability.
- Plot cell viability against GSK-J4 concentration and use non-linear regression to calculate the IC₅₀ value.

Western Blot Analysis of H3K27 Methylation

This protocol is for assessing the target engagement of GSK-J4 by measuring changes in H3K27me3 levels.

1. Cell Treatment and Lysis:

- Plate cells in a 6-well plate and grow to 70-80% confluency.
- Treat cells with GSK-J4 at desired concentrations (e.g., 6 μ M and 16 μ M) for a specified duration (e.g., 24 or 72 hours).[10]
- Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
- Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

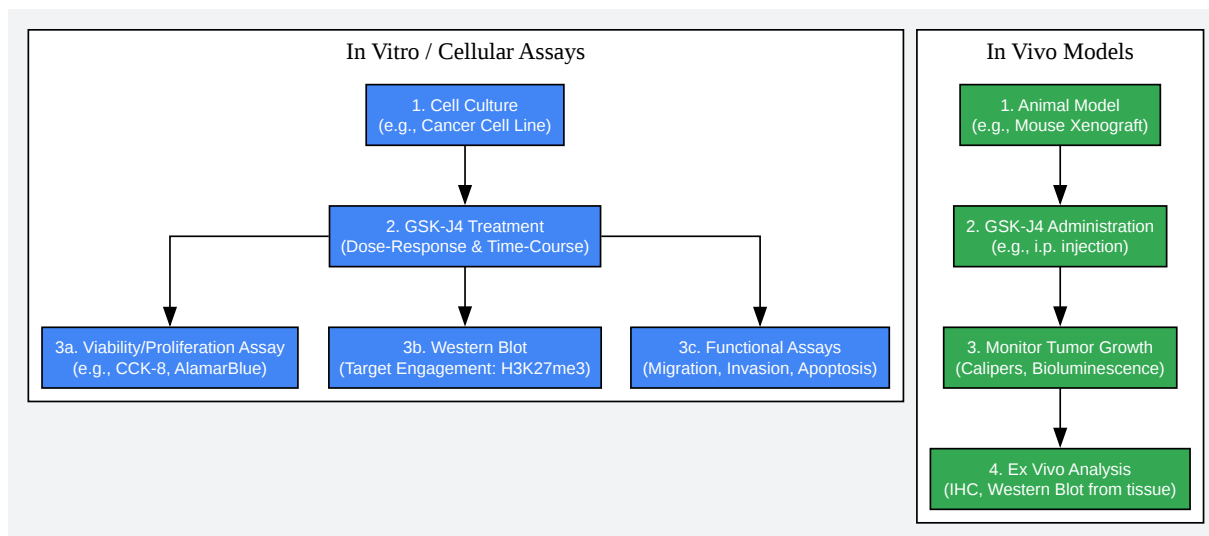
- Load equal amounts of histone protein (e.g., 10-20 μg) onto a 12-15% SDS-PAGE gel.
- Run the gel until adequate separation is achieved.
- Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
- Simultaneously, probe a separate membrane or strip the first one and re-probe with an antibody for total Histone H3 as a loading control.[\[10\]](#)
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.

4. Detection and Analysis:

- Apply an ECL substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Perform densitometric analysis to quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal.



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Caption: A generalized experimental workflow for investigating the effects of GSK-J4 both in vitro and in vivo.

Conclusion

GSK-J4 has emerged as a cornerstone chemical probe for dissecting the biological roles of H3K27 demethylation. Its enhanced cell permeability as a prodrug of GSK-J1 makes it an indispensable tool for cellular and in vivo studies. With demonstrated efficacy in models of cancer, inflammation, and metabolic disease, GSK-J4 continues to be an area of intense research. This guide provides a comprehensive technical foundation for its use, from understanding its fundamental chemical properties and mechanism of action to applying it in robust experimental settings. As with any potent biological modulator, careful experimental design, including appropriate controls and dose-response studies, is essential for generating reliable and interpretable data.

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